N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated pyrazole is reacted with 2-ethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the compound can occur at the carbonyl group, converting it to the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide has potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Agriculture: The compound may be used in the formulation of agrochemicals, such as herbicides or fungicides.
Cosmetics: It can be included in formulations for skincare products due to its potential antioxidant properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring play a crucial role in binding to these targets, leading to modulation of their activity. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride
- N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
Comparison:
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
- 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride: Contains an amine group instead of the benzamide moiety, leading to different chemical properties and biological activities.
- N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide: The presence of a chloro group instead of an ethoxy group may enhance its reactivity towards nucleophiles.
N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-11-7-6-10-16(17)19(23)21-18-12-13-20-22(18)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,23) |
InChI Key |
ZLMWDBCZXFWBLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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